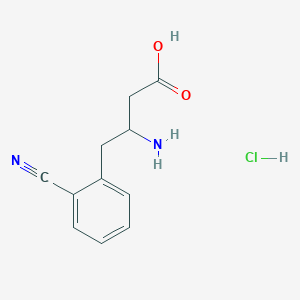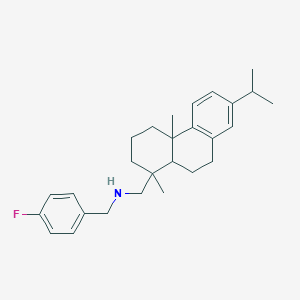methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12497426.png)
N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](4-methoxyphenyl)methyl}-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines phosphanyl, xanthene, and sulfinamide groups
准备方法
合成路线和反应条件
N-{5-(二苯基膦基)-9,9-二甲基呫吨-4-基甲基}-2-甲基丙烷-2-亚磺酰胺的合成通常涉及多个步骤,从呫吨核心结构的制备开始。呫吨核心结构然后用二苯基膦基和4-甲氧基苯基进行官能化。
工业生产方法
这种化合物的工业生产可能涉及使用自动化反应器的大规模合成,并采用严格的质量控制措施以确保一致性和高产率。该过程可能包括提纯步骤,如重结晶或色谱法,以获得具有所需规格的最终产品。
化学反应分析
反应类型
N-{5-(二苯基膦基)-9,9-二甲基呫吨-4-基甲基}-2-甲基丙烷-2-亚磺酰胺可以进行各种化学反应,包括:
氧化: 膦基可以被氧化形成膦氧化物。
还原: 亚磺酰胺基团可以被还原为相应的胺。
取代: 芳香环可以发生亲电取代反应。
常用的试剂和条件
氧化: 常用的氧化剂如过氧化氢或间氯过氧苯甲酸可以被使用。
还原: 还原剂如氢化铝锂或硼氢化钠通常被使用。
取代: 亲电取代反应可能使用溴或硝酸等试剂在酸性条件下进行。
主要生成物
氧化: 膦氧化物。
还原: 胺。
取代: 卤代或硝化芳香化合物。
科学研究应用
N-{5-(二苯基膦基)-9,9-二甲基呫吨-4-基甲基}-2-甲基丙烷-2-亚磺酰胺在科学研究中有着多种应用:
化学: 用作配位化学和催化中的配体。
生物学: 由于呫吨核心结构,被研究作为潜在的荧光探针。
医药: 探索其潜在的治疗特性,包括抗癌和抗炎活性。
工业: 用于开发先进材料和传感器。
作用机制
N-{5-(二苯基膦基)-9,9-二甲基呫吨-4-基甲基}-2-甲基丙烷-2-亚磺酰胺的作用机制涉及其与特定分子靶标的相互作用。膦基可以与金属离子配位,影响催化过程。呫吨核心结构可能与生物分子相互作用,导致荧光,可用于成像和诊断目的。亚磺酰胺基团可能与酶或受体相互作用,调节其活性并产生治疗效果。
相似化合物的比较
类似化合物
N-{5-(二苯基膦基)-9,9-二甲基呫吨-4-基甲基}-2-甲基丙烷-2-磺酰胺: 结构类似,但用磺酰胺基团代替了亚磺酰胺基团。
N-{5-(二苯基膦基)-9,9-二甲基呫吨-4-基甲基}-2-甲基丙烷-2-砜: 含有砜基而不是亚磺酰胺基团。
独特性
N-{5-(二苯基膦基)-9,9-二甲基呫吨-4-基甲基}-2-甲基丙烷-2-亚磺酰胺的独特性在于其官能团的组合,赋予了其特殊的化学反应性和生物活性。膦基的存在允许与金属配位,而呫吨核心结构提供了荧光特性。亚磺酰胺基团提供了与生物靶标相互作用的可能性,使这种化合物在各种应用中具有通用性。
属性
分子式 |
C39H40NO3PS |
|---|---|
分子量 |
633.8 g/mol |
IUPAC 名称 |
N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3 |
InChI 键 |
QQLMJYVKSJQTCR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497355.png)
![N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12497364.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12497367.png)





![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12497405.png)
![N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12497409.png)
![1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12497414.png)

